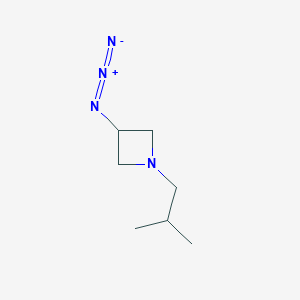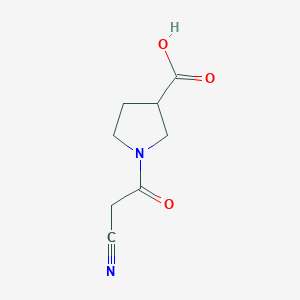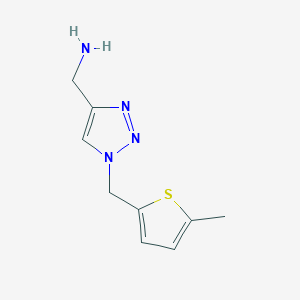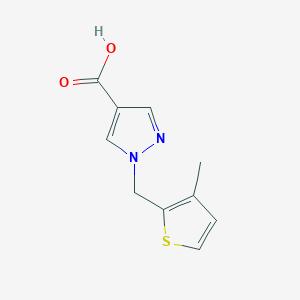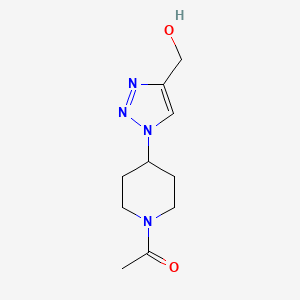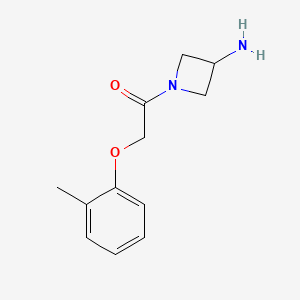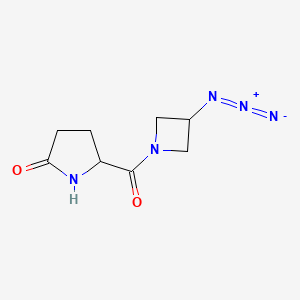
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The compound also contains an azetidine ring, which is a four-membered ring .Scientific Research Applications
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Its widespread interest stems from its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the molecule's stereochemistry, and increase three-dimensional coverage through non-planarity. The pyrrolidine and its derivatives, such as pyrrolidine-2-one, play a significant role in the design of bioactive molecules with target selectivity. The review by Petri et al. (2021) discusses the influence of steric factors on biological activity, highlighting the structural-activity relationship (SAR) of studied compounds. This work guides medicinal chemists in developing new pyrrolidine compounds with varied biological profiles (Petri et al., 2021).
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, key precursors for the medicinal and pharmaceutical industries. The review by Parmar et al. (2023) covers synthetic pathways employing diversified hybrid catalysts for developing substituted pyrimidine derivatives through one-pot multicomponent reactions. This comprehensive review focuses on the application of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, potentially attracting researchers to utilize broader catalytic applications in developing lead molecules (Parmar et al., 2023).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives are employed as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. Jindal and Kaur (2021) provide an inclusive anthology of literature on pyrimidine-based optical sensors, highlighting their biological and medicinal applications. This review encompasses various pyrimidine-based optical sensors, underscoring their significance in sensing applications as well as their wide range of biological and medicinal uses (Jindal & Kaur, 2021).
Chemical Groups for CNS Drug Synthesis
The search for functional chemical groups that may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity is vital. Saganuwan (2017) highlights heterocycles with heteroatoms like nitrogen, sulfur, and oxygen as key organic compounds forming the largest class. These groups, including pyrrolidine and pyrimidine, may have effects ranging from depression to convulsion. This work provides insights into potential CNS effects and guides the synthesis of novel CNS-acting drugs (Saganuwan, 2017).
Mechanism of Action
Target of Action
Many compounds that contain a pyrrolidine ring, such as Azacitidine , are known to target DNA and RNA in cells . They incorporate into the genetic material and disrupt their metabolism .
Mode of Action
Compounds like Azacitidine can incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . They can also inhibit DNA methyltransferase, impairing DNA methylation .
Biochemical Pathways
The primary pathway affected by such compounds is the DNA methylation pathway . By inhibiting DNA methyltransferase, these compounds can alter the methylation status of DNA, which can affect gene expression and lead to various downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly impact its bioavailability. For example, the presence of a pyrrolidine ring in a compound can modify its physicochemical parameters and improve its ADME/Tox results .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely depending on its specific targets and mode of action. For example, Azacitidine, which targets DNA and RNA, can have anti-neoplastic activity and is used in the treatment of certain types of cancer .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, the solvent used in the synthesis of a compound can affect its properties and biological activity .
properties
IUPAC Name |
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-12-11-5-3-13(4-5)8(15)6-1-2-7(14)10-6/h5-6H,1-4H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJYCQVCLQKDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




